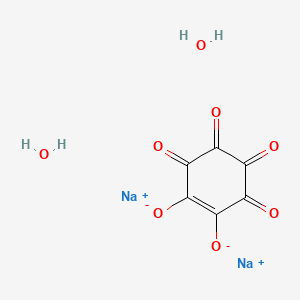

Rhodizonic acid, disodium salt dihydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Rhodizonic acid, disodium salt dihydrate is a chemical compound with the formula ( \text{C}_6\text{Na}_2\text{O}_6 \cdot 2\text{H}_2\text{O} ). It is known for its distinctive orange to deep-red color and high hygroscopicity. This compound is typically obtained in the form of a dihydrate and is used in various chemical assays, particularly for detecting metals such as barium and lead .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Rhodizonic acid, disodium salt dihydrate can be synthesized by dissolving rhodizonic acid in two equivalents of sodium hydroxide and then evaporating the solution under vacuum. The resulting product forms violet crystals that give an orange solution in water .

Industrial Production Methods: The industrial production of this compound involves the oxidation of inositol with nitric acid, followed by reaction with potassium acetate in the presence of oxygen. The rhodizonate crystallizes out of the solution due to its relative insolubility in water .

Types of Reactions:

Oxidation: Rhodizonic acid can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.

Reduction: It can also be reduced under specific conditions, although this is less common.

Substitution: Rhodizonic acid can participate in substitution reactions, where its hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Nitric acid is commonly used for oxidation.

Reducing Agents: Specific reducing agents can be used, although details are less frequently documented.

Substitution Reagents: Various reagents can be used depending on the desired substitution.

Major Products:

Oxidation Products: Oxidation typically results in the formation of more oxidized derivatives of rhodizonic acid.

Reduction Products: Reduction can yield less oxidized forms.

Substitution Products: Substitution reactions yield derivatives with different functional groups replacing the hydroxyl groups.

Wissenschaftliche Forschungsanwendungen

Rhodizonic acid, disodium salt dihydrate is widely used in scientific research due to its unique properties:

Chemistry: It is used as a reagent for detecting metals such as barium and lead.

Biology: Its ability to detect metals makes it useful in biological assays and environmental monitoring.

Medicine: It is used in forensic science to detect gunshot residues, which contain lead.

Industry: It is used in various industrial processes that require the detection of specific metal ions.

Wirkmechanismus

The mechanism by which rhodizonic acid, disodium salt dihydrate exerts its effects involves its ability to form complexes with metal ions. The compound acts as a colorimetric reagent, changing color in the presence of specific metals. This property allows for the qualitative or semi-quantitative analysis of metal ions in various samples .

Vergleich Mit ähnlichen Verbindungen

Potassium Rhodizonate: Similar in structure and used for similar applications, but with potassium instead of sodium.

Barium Rhodizonate: Used for detecting barium ions specifically.

Sodium Hydrogentartrate: Another sodium salt used in various chemical assays.

Uniqueness: Rhodizonic acid, disodium salt dihydrate is unique due to its high hygroscopicity and its ability to form stable complexes with metal ions. Its distinctive color change in the presence of metals makes it particularly valuable for analytical chemistry and forensic science applications .

Eigenschaften

IUPAC Name |

disodium;3,4,5,6-tetraoxocyclohexene-1,2-diolate;dihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2O6.2Na.2H2O/c7-1-2(8)4(10)6(12)5(11)3(1)9;;;;/h7-8H;;;2*1H2/q;2*+1;;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGGJBZUZROZNLZ-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=O)C(=O)C(=O)C1=O)[O-])[O-].O.O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Na2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 3-oxo-2-phenyl-2,3,4,5-tetrahydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B595334.png)

![1,6-Diazabicyclo[3.2.1]octan-7-one](/img/structure/B595343.png)